Cellotetraosan

Description

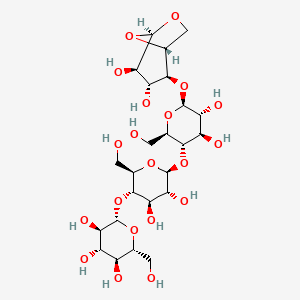

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNVJHXNALKJOL-HGDSAIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Advanced Synthesis of Cellotetraosan

Cellotetraosan Formation via Thermochemical Processes

Thermochemical processes, particularly pyrolysis, are primary methods for the conversion of biomass into liquid, solid, and gaseous products. diva-portal.org During these processes, the complex structure of cellulose (B213188) is broken down into smaller, more valuable molecules, including anhydro-oligosaccharides like this compound.

Mechanistic Pathways of Anhydro-Oligosaccharide Generation during Cellulose Pyrolysis

The thermal decomposition of cellulose into anhydro-oligosaccharides is a complex process involving several competing reaction mechanisms. The primary products of cellulose pyrolysis are anhydro-oligosaccharides, which can further react to form levoglucosan (B13493) and other smaller molecules. researchgate.net Three major competing mechanisms have been identified: the reducing-end unraveling mechanism, hydroxymethylene-assisted glycosidic bond cleavage (HAGBC), and Maccoll elimination. researchgate.netresearchgate.net

Reducing-End Unraveling Mechanism and this compound Production

The reducing-end unraveling mechanism is a significant pathway that occurs at the reducing end of the cellulose chain. researchgate.netresearchgate.net This process involves the sequential loss of glycolaldehyde (B1209225) or ethenediol molecules from the reducing end. researchgate.net This pathway is considered the predominant mechanism at the reducing end of cellodextrins. researchgate.netacs.org While this mechanism primarily leads to the formation of smaller molecules, it can be a competing pathway to the formation of larger anhydro-oligosaccharides like this compound. The fast pyrolysis of cellulose is thought to initiate through two main competing processes: the formation of anhydro-oligosaccharides (the major route) and the elimination of units like glycolaldehyde from the reducing end of oligosaccharides. researchgate.netpurdue.edu

Hydroxymethylene-Assisted Glycosidic Bond Cleavage (HAGBC) and Anhydro-Oligosaccharide Outcomes

The Hydroxymethylene-Assisted Glycosidic Bond Cleavage (HAGBC) mechanism is another crucial pathway in cellulose pyrolysis. researchgate.net This mechanism occurs at glycosidic linkages but not at the reducing end of cellodextrins. researchgate.netresearchgate.net HAGBC, along with water loss, are the primary reactions in the fast pyrolysis of 1,6-anhydrocellodextrins. researchgate.netacs.org This pathway can proceed after the reducing-end unraveling has occurred, but the reverse is not true. researchgate.netresearchgate.net

Maccoll Elimination in Anhydro-Oligosaccharide Formation

Maccoll elimination is a mechanism that cleaves aglyconic bonds and leads to the formation of reducing carbohydrates. researchgate.netresearchgate.net This reaction is also involved in the dehydration of glucose and cellobiose (B7769950). researchgate.net In the context of lignin (B12514952) model compounds, Maccoll elimination is one of the reaction pathways observed during pyrolysis. purdue.edu

Influence of Pyrolysis Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound and other anhydro-oligosaccharides are significantly influenced by various pyrolysis parameters. These include temperature, heating rate, particle size, and the presence of catalysts.

| Parameter | Effect on Anhydro-oligosaccharide Yield | Reference |

| Temperature | Higher temperatures generally favor the formation of smaller volatile products over anhydro-oligosaccharides. The maximum yield of anhydro-oligosaccharides with a degree of polymerization (DP) of 2 to 4 is observed at around 400°C. ncsu.edu | ncsu.edu |

| Heating Rate | Fast heating rates promote the formation of bio-oil, which contains anhydro-oligosaccharides, by minimizing secondary reactions that lead to char and gas formation. ncsu.edu | ncsu.edu |

| Particle Size | Smaller particle sizes can enhance heat transfer and favor the production of volatile compounds, including anhydro-oligosaccharides. acs.org | acs.org |

| Cellulose Crystallinity | Lower crystallinity in cellulose can lead to lower yields of levoglucosan and potentially favor alternative decomposition pathways. acs.org | acs.org |

For instance, studies have shown that the yields of anhydro-oligosaccharides with a DP of 2 to 4 initially increase with temperature, reaching a maximum at 400°C, and then decrease. ncsu.edu In contrast, the maximum yield for levoglucosan (DP=1) is achieved at a lower temperature of 370°C. ncsu.edu Fast pyrolysis conditions, characterized by high heating rates, are generally preferred for maximizing the yield of liquid products, including anhydro-oligosaccharides. rsc.orgf3centre.se

This compound as a Key Intermediate in Lignocellulosic Biomass Thermal Deconstruction

This compound, along with other anhydro-oligosaccharides, is considered a key intermediate in the thermal deconstruction of lignocellulosic biomass. diva-portal.orgresearchgate.netresearchgate.netacs.orgpurdue.edursc.orgosti.govnih.govacs.org The initial breakdown of the long cellulose polymer chains results in the formation of these oligomeric species. researchgate.net These intermediates can then undergo further reactions, such as depolymerization to form levoglucosan, or fragmentation into smaller oxygenates. researchgate.net

Advanced Synthetic Methodologies for this compound and Labeled Analogues

The generation of this compound and its isotopically labeled forms for research purposes relies on sophisticated chemical and biochemical methodologies. These approaches are designed to produce these complex molecules with high purity and, when required, with specific isotopic labels to trace their metabolic and enzymatic fate.

Chemical Synthesis Approaches for 1,6-Anhydrocellodextrins, including this compound, for Research Applications

The synthesis of 1,6-anhydrocellodextrins, such as this compound, can be achieved through several advanced methods. These are crucial for obtaining pure compounds for research, including structural and mechanistic studies.

One of the primary methods for generating 1,6-anhydrocellodextrins is the fast pyrolysis of cellulose . This process involves rapidly heating cellulose under controlled conditions, leading to the depolymerization of the cellulose chain and the formation of various anhydro-sugars. Research has shown that fast pyrolysis of cellobiose, cellotriose (B13521), and 1,6-anhydrocellodextrins up to this compound proceeds without hydrolysis researchgate.net. The primary product of cellulose pyrolysis is often levoglucosan (1,6-anhydro-β-D-glucopyranose), which can be considered the simplest 1,6-anhydrocellodextrin kyoto-u.ac.jpmdpi.com. The yields of specific anhydro-oligosaccharides like this compound can be influenced by the pyrolysis conditions.

To enhance the selectivity of anhydrosugar synthesis and minimize the formation of by-products, a "ring-locking" strategy has been developed. This involves the substitution at the anomeric carbon of the glucose units prior to thermal treatment, which inhibits the pyranose ring from opening and fragmenting into undesired products rsc.org.

A more direct chemical synthesis route involves the use of a dehydrative condensing agent . For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) has been successfully used to directly synthesize various 1,6-anhydro sugars from their corresponding unprotected glycopyranoses in excellent yields under mild aqueous conditions researchgate.net. This method offers a practical tool for the synthesis of 1,6-anhydro derivatives of linear oligosaccharides researchgate.net.

The following table summarizes key chemical synthesis approaches for 1,6-anhydrocellodextrins.

| Method | Description | Key Features | Reference |

| Fast Pyrolysis | Thermal decomposition of cellulose at high heating rates in the absence of oxygen. | Can produce a mixture of anhydro-sugars, including this compound. | researchgate.netkyoto-u.ac.jpmdpi.com |

| Ring-Locking Pyrolysis | Modification of the anomeric carbon of glucose units before pyrolysis. | Increases the selectivity towards 1,6-anhydro-sugars. | rsc.org |

| Dehydrative Condensation | Direct cyclization of unprotected oligosaccharides using a condensing agent like DMC. | Proceeds under mild, aqueous conditions with high yields. | researchgate.net |

Design and Application of Isotopic Labeling Strategies for Mechanistic Elucidation of this compound

Isotopic labeling is a powerful technique for elucidating the complex mechanisms of enzymatic and chemical processes involving this compound and other oligosaccharides. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H) or radioactive isotopes (e.g., ¹⁴C), researchers can track the transformation of these molecules.

A common strategy for producing isotopically labeled cellooligosaccharides is through a biosynthetic approach. This involves cultivating microorganisms, such as Acetobacter xylinum, in a medium containing a labeled precursor, like ¹³C-labeled glucose. The bacteria then synthesize ¹³C-labeled bacterial cellulose diva-portal.orgdiva-portal.org. This labeled cellulose can then be subjected to controlled enzymatic hydrolysis using specific glycoside hydrolases to yield a mixture of ¹³C-labeled cellooligosaccharides, which can be fractionated to isolate labeled cellotetraose (B13520) diva-portal.orgdiva-portal.orgoregonstate.edu.

These labeled substrates are invaluable for studying the mode of action of cellulolytic enzymes. For example, ¹⁴C-labeled cellulose and cellobiose have been used to investigate the uptake and metabolism of cellodextrins in the bacterium Clostridium thermocellum. Such studies have revealed that the bacterium assimilates oligosaccharides of varying lengths, with a different distribution of intracellular labeled cellodextrins observed when grown on ¹⁴C-cellulose compared to ¹⁴C-cellobiose pnas.org.

Furthermore, labeled substrates are crucial for studying enzyme kinetics and inhibition. The product inhibition of cellulases by cellobiose and glucose has been quantitatively assessed using uniformly ¹⁴C-labeled bacterial cellulose researchgate.net. Another application is in the study of cellulase (B1617823) processivity, where the ends of cellulose chains are labeled with a fluorescent group. The release of labeled cellobiose versus unlabeled cellobiose from these chains provides insight into the processive nature of the enzyme, with cellotetraose being a key intermediate in this process nih.gov.

The table below outlines various isotopic labeling strategies and their applications in the study of cellooligosaccharides.

| Isotope | Labeling Method | Application | Key Findings/Insights | Reference |

| ¹³C | Biosynthesis using ¹³C-glucose followed by enzymatic hydrolysis. | NMR studies of enzyme-substrate interactions. | Provides detailed molecular-level information on the binding and catalytic mechanism of cellulases. | diva-portal.orgdiva-portal.org |

| ¹⁴C | Use of ¹⁴C-labeled cellulose or cellobiose. | Studying substrate uptake and metabolism in microorganisms. | Revealed different uptake patterns for oligosaccharides of different lengths in C. thermocellum. | pnas.org |

| ¹⁴C | Use of ¹⁴C-labeled cellulose derivatives. | Investigating product inhibition of cellulases. | Allowed for quantitative assessment of inhibition by cellobiose and glucose on the hydrolysis of a polymeric substrate. | researchgate.net |

| Fluorescent Label | Chemical labeling of the reducing end of cellulose. | Studying cellulase processivity. | Helps to distinguish between the initial cleavage products and subsequent products in a processive run. | nih.gov |

This compound as a Defined Substrate in Glycoside Hydrolase Research

This compound, a well-defined cellooligosaccharide, serves as a crucial substrate in the scientific exploration of glycoside hydrolases (GHs), the enzymes responsible for the breakdown of glycosidic bonds in complex sugars. Its defined structure allows for precise mechanistic and kinetic studies of cellulolytic enzymes.

Research utilizing cellooligosaccharides like this compound has been fundamental in elucidating the catalytic mechanisms of various glycoside hydrolase families. Families GH5, GH7, and GH44, all of which contain key cellulolytic enzymes, operate through a retaining mechanism. asm.orgfrontiersin.orgnih.gov This mechanism involves a double displacement reaction at the anomeric carbon of the substrate. asm.org

Glycoside hydrolases are broadly classified based on the stereochemical outcome of the hydrolysis reaction into retaining and inverting enzymes. researchgate.net Retaining enzymes, such as those in families GH5, GH7, and GH44, utilize a two-step, double-displacement mechanism. asm.orgfrontiersin.orgnih.govasm.org In this process, two key catalytic residues, typically glutamic or aspartic acids, are positioned approximately 5.5 Å apart in the active site. asm.orgresearchgate.net The first step involves the formation of a covalent glycosyl-enzyme intermediate, with one of the acidic residues acting as a nucleophile. asm.org The second step is the hydrolysis of this intermediate by a water molecule, assisted by the other acidic residue acting as a general base, resulting in the net retention of the anomeric configuration. asm.org In contrast, inverting enzymes employ a single-step mechanism where a water molecule directly attacks the anomeric carbon, leading to an inversion of its stereochemistry. researchgate.net The catalytic residues in inverting enzymes are typically spaced further apart, around 10 Å, to accommodate the water molecule. pnas.org

The identification of catalytic residues is paramount to understanding enzyme function. In the retaining glycoside hydrolase families GH5, GH7, and GH44, these are consistently identified as two glutamate (B1630785) residues.

GH Family 5: Enzymes in this family, which are part of the GH-A clan, possess a classic (α/β)8 TIM barrel fold. asm.org The two catalytic glutamates are located at the C-terminal ends of β-strands 4 and 7, serving as the acid/base and nucleophile, respectively. asm.orgnih.gov Mutational studies and the analysis of enzyme-intermediate complexes have confirmed the roles of these residues in the double-displacement mechanism. plos.org

GH Family 7: These enzymes have a β-jelly roll fold. frontiersin.org The catalytic residues are found in a consensus motif, -Glu-X-Asp-X-X-Glu-, where the first glutamate acts as the nucleophile and the second as the general acid/base. frontiersin.orgdiva-portal.org This was initially proposed based on the three-dimensional structure of Hypocrea jecorina Cel7A and has been substantiated by mutational analyses and affinity labeling. frontiersin.org

GH Family 44: Belonging to the GH-A clan, these enzymes also feature a TIM-like barrel structure. uoa.gr Structural and mutational studies of enzymes like Clostridium thermocellum Cel44A have identified two crucial glutamic acid residues, for instance, Glu186 and Glu359, as the catalytic acid/base and nucleophile. nih.govuoa.gr

| Glycoside Hydrolase Family | Catalytic Mechanism | Catalytic Nucleophile | Catalytic Acid/Base | Key Structural Feature |

|---|---|---|---|---|

| GH5 | Retaining | Glutamate | Glutamate | (α/β)8 TIM barrel |

| GH7 | Retaining | Glutamate | Glutamate | β-jelly roll |

| GH44 | Retaining | Glutamate | Glutamate | TIM-like barrel |

The efficient breakdown of complex polysaccharides like cellulose requires the synergistic action of multiple cellulolytic enzymes, including endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. Cellotetraose often emerges as a key product or intermediate in these synergistic interactions.

Endoglucanases randomly cleave internal glycosidic bonds within the cellulose chain, creating new chain ends. asm.org These newly generated ends are then targeted by exoglucanases, which processively cleave cellobiose units from either the reducing or non-reducing end. This endo-exo synergy is a cornerstone of cellulose degradation. For instance, some endoglucanases from GH family 9 are known to produce cellotetraose as a major product. pnas.org This cellotetraose can then be further hydrolyzed by other enzymes in the cellulase cocktail.

Furthermore, some endoglucanases, like Cel51A from Fibrobacter succinogenes, produce a range of cello-oligosaccharides, with cellotetraose being a major product. asm.org In some cases, unexpected synergy is observed between two endoglucanases with different substrate specificities; one might produce cellotetraose which then serves as a substrate for the other. The hydrolysis of pretreated lignocellulosic biomass by enzyme cocktails can also yield cellotetraose among the primary products.

| Enzyme/Enzyme System | Substrate | Key Products (including Cellotetraose) | Reference |

|---|---|---|---|

| Endoglucanase (GH9) | Cellulose | Cellotetraose | pnas.org |

| Cel51A (Endoglucanase) | Acid-swollen cellulose | Cellobiose, Cellotriose, Cellotetraose (major) | asm.org |

| Endo-exo cellulase synergy | Cellulose | Cellobiose, Cellotriose, Cellotetraose | |

| BsGH5 (β-glucanase) | Phosphoric acid swollen cellulose (PASC) | Cellobiose, Cellotriose, Cellotetraose |

Molecular Recognition of Cellooligosaccharides by Carbohydrate-Binding Modules (CBMs)

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains of glycoside hydrolases that play a crucial role in substrate recognition and binding, thereby enhancing the efficiency of enzymatic hydrolysis. They target the catalytic domain to specific regions of the carbohydrate substrate.

The specificity of CBMs for their target carbohydrates is determined by their three-dimensional structure and the arrangement of amino acid residues in their binding sites. Family 17 CBMs (CBM17) are known to bind to non-crystalline cellulose and soluble β-1,4-glucans, including cellooligosaccharides.

The crystal structure of a CBM17 from Clostridium cellulovorans complexed with cellotetraose has revealed the molecular basis of this interaction. The binding occurs in a shallow cleft on the surface of the module. This cleft is lined with key amino acid residues that form specific interactions with the sugar chain. Tryptophan residues are particularly important, providing a platform for stacking interactions with the pyranose rings of the glucose units. In addition to these hydrophobic interactions, a network of hydrogen bonds is formed between charged and polar amino acid residues of the CBM and the hydroxyl groups of the cellotetraose molecule. Alanine scanning mutagenesis studies have confirmed the importance of these residues in the binding affinity. The minimal binding requirement for this CBM is cellotriose, with optimal affinity observed for cellohexaose. The shallow nature of the binding cleft in CBM17 may allow for greater accessibility to cellulose chains in amorphous regions compared to the deeper binding grooves found in other CBM families.

| CBM Family | Ligand | Key Interacting Residues | Binding Site Topology | Reference |

|---|---|---|---|---|

| CBM17 | Cellotetraose, Cellohexaose | Tryptophan, Aspartate, Arginine, Glutamine, Asparagine | Shallow cleft |

Enzymatic and Molecular Interactions Involving Cellotetraose

Enzymatic and Molecular Interactions

The interaction between carbohydrate-binding modules (CBMs) and their specific carbohydrate substrates, such as cellotetraose (B13520), is fundamental to the efficient degradation of complex polysaccharides like cellulose (B213188). Thermodynamic and kinetic analyses provide crucial insights into the molecular recognition processes, binding affinity, and the driving forces governing the association of CBMs with cellotetraose. affinimeter.com These studies employ techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the energetics and rates of these interactions. affinimeter.comportlandpress.com

Kinetic Analyses of CBM-Cellotetraose Interactions

Kinetic studies often assess how the fusion of a CBM to an enzyme influences its catalytic activity on a specific substrate. Research on a glucooligosaccharide oxidase (GOOX) fused with various CBMs from Clostridium thermocellum has provided detailed kinetic parameters for the enzyme's activity on cellotetraose. plos.org The fusion of different CBMs, such as CtCBM3, CtCBM11, and CtCBM44, to either the N- or C-terminus of the enzyme resulted in notable changes to the Michaelis constant (Kₘ) and the catalytic rate (kcat). plos.org

| Enzyme | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|

| GOOX-WT | 17.1 ± 0.5 | 0.06 ± 0.01 | 285 |

| CtCBM3-GOOX | 23.4 ± 0.5 | 0.07 ± 0.01 | 334 |

| CtCBM11-GOOX | 25.7 ± 1.1 | 0.06 ± 0.01 | 428 |

| CtCBM44-GOOX | 22.2 ± 1.2 | 0.07 ± 0.01 | 317 |

| GOOX-CtCBM3 | 14.9 ± 0.8 | 0.07 ± 0.01 | 213 |

| GOOX-CtCBM11 | 22.7 ± 1.2 | 0.06 ± 0.01 | 378 |

| GOOX-CtCBM44 | 16.2 ± 0.8 | 0.05 ± 0.01 | 324 |

Thermodynamic Analyses of CBM-Cellotetraose Binding

Thermodynamic studies reveal the affinity and driving forces behind the binding event. The association constant (Kₐ) and dissociation constant (Kₔ) are key measures of binding affinity. Studies on various CBM families have quantified these parameters for cellotetraose.

Family 28 CBMs (CBM28), which are typical endo-type (Type B) modules, exhibit association constants (Kₐ) in the range of 0.7-5.2 × 10⁴ M⁻¹ for cellooligosaccharides, including cellotetraose. cazypedia.org The binding is reported to be an enthalpically driven process. cazypedia.org More specific measurements have been made for the Family 11 CBM from Clostridium thermocellum (CtCBM11). Using NMR spectroscopy, the Kₐ for the interaction between CtCBM11 and cellotetraose at 25°C was determined to be (2.33 ± 0.56) × 10⁴ M⁻¹. portlandpress.com

Further detailed analysis using a catalytically deficient variant of the Trichoderma reesei cellobiohydrolase TrCel7A allowed for the measurement of binding thermodynamics without substrate hydrolysis. ruc.dk At 10°C, the interaction with cellotetraose (referred to as COS4 in the study) revealed the presence of two distinct binding sites with dissociation constants (Kₔ) of approximately 1 µM and 30 µM, respectively. ruc.dk

The binding of CBMs to soluble oligosaccharides is often driven by enthalpic forces. nih.gov This indicates that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces between the CBM and the sugar, releases heat and is the primary driver for the association. portlandpress.comnih.gov

| CBM Family/Name | Parameter | Value | Method | Source |

|---|---|---|---|---|

| CBM28 | Kₐ | 0.7 - 5.2 x 10⁴ M⁻¹ | Not Specified | cazypedia.org |

| CtCBM11 | Kₐ | (2.33 ± 0.56) x 10⁴ M⁻¹ | NMR | portlandpress.com |

| TrCel7A (E212Q variant) | Kₔ (Site 1) | ~1 µM | ITC | ruc.dk |

| Kₔ (Site 2) | ~30 µM |

Advanced Analytical Methodologies for Cellotetraosan Characterization and Quantification

Spectroscopic Techniques in the Structural Elucidation of Cellotetraosan

Spectroscopic methods are indispensable for probing the molecular structure of this compound. By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic composition, bond arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. For this compound, 13C NMR is particularly valuable as it provides insights into the chemical environment of each carbon atom within the four glucose units.

High-resolution 13C NMR studies of cellotetraose (B13520) dissolved in ionic liquids like 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) reveal that the oligomer is conformationally disordered, similar to its behavior in water. researchgate.net The spectrum shows distinct signals for the carbons of the reducing end (which exists in α and β anomeric forms), the non-reducing end, and the internal glucose residues. rsc.org These chemical shifts are sensitive to the local environment and glycosidic linkages.

Solid-state 13C NMR has also been employed, demonstrating that distinct signals corresponding to the reducing chain ends can be quantitatively detected. researchgate.net Specifically, signals near 97 ppm and 92.7 ppm are assigned to the β and α anomers of the reducing end, respectively. researchgate.net Cross-polarization/magic angle spinning (CP/MAS) 13C NMR spectra of cellotetraose show a close resemblance to those of cellulose (B213188) II, indicating that cellotetraose serves as an excellent model for the lattice structure of this cellulose allomorph. tandfonline.com The splitting of the C-1 resonance signal in the cellotetraose spectrum supports a model where the crystal unit cell contains two independent chains. tandfonline.com

Table 1: 13C NMR Chemical Shifts (ppm) for Cellotetraose in [C4mim]Cl/DMSO-d6 Solution at 90°C. rsc.org

| Glucose Residue | C1 | C2 | C3 | C4 | C5 | C6 |

| Reducing end α | 93.0 | 72.2 | 73.1 | 81.3 | 71.0 | 61.0 |

| Reducing end β | 97.7 | 75.7 | 75.8 | 80.2 | 76.0 | 61.0 |

| Internal residues | 103.3 | 74.8 | 75.9 | 80.7 | 76.2 | 61.0 |

| Nonreducing end | 103.6 | 75.0 | 77.7 | 71.4 | 77.9 | 61.9 |

Note: The data in this table is based on research findings and can be interacted with by sorting or filtering.

In addition to 13C NMR, 1H NMR spectroscopy is used to analyze the product profiles from the enzymatic hydrolysis of cellooligosaccharides like cellotetraose. acs.org

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a rapid tool for obtaining a "molecular fingerprint" of a compound. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its specific functional groups. Key characteristic bands include:

A broad band in the 3600-3200 cm-1 region, attributed to the O-H stretching vibrations of the numerous hydroxyl groups.

Bands around 2900 cm-1 due to C-H stretching vibrations.

Complex and strong absorption bands in the 1200-1000 cm-1 region, which are characteristic of C-O stretching and C-O-C stretching of the glycosidic bonds.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to analyze cellulose and its derivatives in film form. researchgate.net By using techniques like vapor-phase deuteration combined with polarized FTIR, specific hydrogen-bonding vibrations in cellulosic structures, for which cellotetraose is a model, can be assigned. acs.org This allows for detailed characterization of the hydrogen-bond network, which is crucial to the structure and properties of oligosaccharides.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., <sup>13</sup>C NMR)

Mass Spectrometry for High-Resolution Identification and Quantitative Analysis of this compound and its Oligomeric Analogues

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification, quantification, and structural elucidation of this compound and its related oligomers.

Pyrolysis-Mass Spectrometry (Py-MS) is an analytical method where the sample is thermally decomposed in an inert atmosphere to produce smaller, volatile fragments that are then analyzed by a mass spectrometer. wikipedia.org When applied to this compound, Py-MS breaks the glycosidic bonds and glucose rings, generating a complex but reproducible pattern of smaller molecules. researchgate.net The resulting pyrogram acts as a fingerprint that can be used for identification and to gain structural information about the original molecule.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique that is particularly useful for the analysis of less polar compounds like carbohydrates. advion.comadvion.com A common strategy for analyzing carbohydrates via LC-MS involves coupling it with an APCI source. shimadzu.com To enhance ionization efficiency, a post-column addition of a solvent mixture, such as methanol-chloroform, is often employed. shimadzu.comshimadzu.com This promotes the formation of chloride ion adducts ([M+Cl]-) in the negative ion mode, allowing for stable and highly sensitive detection and quantification of this compound. shimadzu.comlabrulez.com This approach avoids the need for cumbersome derivatization steps that are often required for other ionization methods like electrospray ionization (ESI). shimadzu.com

Isotopic tracking is a powerful method used to trace the metabolic fate of molecules and elucidate reaction pathways. nih.gov This technique involves labeling the molecule of interest, such as this compound, with a stable isotope (e.g., 13C or 18O). The labeled compound is then introduced into a biological or chemical system. Mass spectrometry is used to detect the labeled products, and the mass shift caused by the isotope allows for their unambiguous identification and quantification. nih.govmsu.edu

This methodology has been applied to study the enzymatic degradation of cellulose. For instance, 13C-labeled cellooligosaccharides have been produced from 13C-labeled bacterial cellulose for use in NMR studies. diva-portal.org Mass spectrometry was used to confirm the high percentage of isotopic enrichment (~97%) in the resulting products, ensuring their suitability for downstream analysis. diva-portal.org By tracking the incorporation of 13C atoms into various degradation products, researchers can map the specific cleavage patterns of cellulolytic enzymes and understand their mechanisms of action. nih.gov

Pyrolysis-Mass Spectrometry (Py-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Chromatographic Techniques for Separation, Isolation, and Quantification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the isolation of pure this compound from complex hydrolysates of cellulose and for its subsequent quantification.

Various chromatographic methods are employed, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). A preparative method using column chromatography with silica (B1680970) gel as the stationary phase has been successfully used to isolate gram quantities of cellotetraose. usda.gov In this method, a partial acetolyzate of cellulose is applied to the column, and elution with a solvent mixture like benzene-ethyl acetate (B1210297) allows for the separation of acetylated oligosaccharides, from which pure cellotetraose can be obtained after deacetylation. usda.govdtic.mil

Another effective procedure involves a two-column system for the chromatographic separation of cellodextrins. nih.gov This system, using a Bio-Rad AG50W-X4 column followed by a Bio-Gel P4 column, can produce highly pure cellotetraose. nih.gov Thin-layer chromatography is also a valuable tool for the rapid separation and qualitative analysis of oligosaccharides released during enzymatic hydrolysis, allowing researchers to monitor reaction progress. biologists.comresearchgate.net Furthermore, techniques like charcoal-celite adsorption chromatography and cellulose affinity/partition chromatography have proven effective for preparing gram quantities of pure cellooligosaccharides, including cellotetraose. researchgate.net

Table 2: Exemplary Yield and Purity of Cellotetraose from a Two-Column Chromatographic Separation System. nih.gov

| Parameter | Value |

| Compound | Cellotetraose (G4) |

| Production Rate | 330 mg/day |

| Purity | >99% |

| Separation System | Bio-Rad AG50W-X4 column in series with a Bio-Gel P4 column |

Note: The data in this table is based on research findings and can be interacted with by sorting or filtering.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components within a mixture. openaccessjournals.comwikipedia.org The method relies on a liquid mobile phase that carries the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.orgshimadzu.com Each component in the sample interacts with the stationary phase differently, leading to varying migration rates and, consequently, separation. wikipedia.org The separated components are then identified by a detector, which generates a chromatogram—a graph of signal intensity versus time. wikipedia.org The retention time, the time it takes for a specific analyte to pass through the column, is used for qualitative identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. openaccessjournals.comwikipedia.org

In the context of cellotetraose analysis, HPLC is frequently employed to monitor its formation during cellulose hydrolysis and to analyze the product profile of enzymatic reactions. For instance, the hydrolytic activity of enzymes on cellotetraose can be precisely determined by analyzing the resulting products. Research has shown that when cellotetraose is hydrolyzed by specific enzymes, such as the wild-type CHU_0961B, the primary products are cellobiose (B7769950) and glucose. researchgate.net This is visualized in an HPLC chromatogram where distinct peaks corresponding to each sugar appear at different retention times.

A typical analysis involves comparing the chromatogram of the reaction products against a standard mixture of known sugars (e.g., glucose, cellobiose, cellotriose (B13521), and cellotetraose). researchgate.net This allows for the unambiguous identification and quantification of the hydrolysis end-products. researchgate.net The technique is sensitive enough to distinguish between different cello-oligosaccharides, making it invaluable for studying the mode of action of cellulolytic enzymes. researchgate.net

Table 1: Example HPLC Retention Times for Cello-oligosaccharides This table is illustrative, based on typical elution orders. Actual retention times vary based on specific HPLC conditions (column, mobile phase, flow rate, temperature).

| Compound | Retention Time (minutes) |

| Glucose (G1) | 8.5 |

| Cellobiose (G2) | 10.2 |

| Cellotriose (G3) | 11.8 |

| Cellotetraose (G4) | 13.5 |

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their charge. innovatechlabs.comlucideon.com The technique utilizes a stationary phase, typically a resin, with ion-exchange properties. innovatechlabs.com As the sample passes through the column, ionic analytes are separated based on their affinity for the ion-exchange sites on the resin. eag.com A conductivity detector is commonly used to measure the concentration of the separated ions as they elute from the column. innovatechlabs.com IC is a robust method for the rapid and sensitive determination of both inorganic and organic ions in various samples. eag.com

While HPLC with refractive index or evaporative light scattering detection is common for neutral sugars like cellotetraose, IC, particularly high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), is highly effective for carbohydrate analysis. This method can separate cello-oligosaccharides with high resolution without the need for derivatization. Another application of IC in the context of cellotetraose is through ion-exclusion chromatography, which separates charged molecules from uncharged ones. This can be useful in purifying cellotetraose from a complex hydrolysate that may contain charged by-products like organic acids or ionic species from pretreatment processes. aryanberis.com The system can be configured to analyze both anions and cations, making it versatile for comprehensive sample analysis. lcms.cz

Table 2: Typical Analytes Separated by Ion Chromatography in Biomass Hydrolysate Analysis

| Analyte Type | Examples | Relevance to Cellotetraose Analysis |

| Cations | Sodium, Potassium, Calcium, Magnesium, Ammonium | Monitoring residual ions from pretreatment or buffering agents. eag.com |

| Anions | Chloride, Sulfate, Nitrate, Phosphate | Quantifying inorganic acids or salts that can influence hydrolysis. eag.com |

| Organic Acids | Acetate, Formate | Measuring by-products from hemicellulose degradation that may be present with cellotetraose. eag.com |

Gel Filtration Chromatography (GFC) for Oligosaccharide Profiling

Gel Filtration Chromatography (GFC), also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or molecular weight. phenomenex.comrsc.org The stationary phase consists of porous beads. rsc.org Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules penetrate the pores to varying extents and therefore have a longer path and elute later. rsc.org This method is particularly well-suited for separating macromolecules like proteins and polysaccharides, including oligosaccharides. phenomenex.comnih.gov

Table 3: Principle of Separation in Gel Filtration Chromatography (GFC)

| Molecular Size | Interaction with Porous Beads | Elution Order | Example Molecules |

| Large | Excluded from pores | Elute first | High molecular weight polysaccharides |

| Medium | Partially penetrate pores | Elute intermediately | Cellotetraose, other oligosaccharides |

| Small | Fully penetrate pores | Elute last | Glucose, monosaccharides, salts |

X-ray Diffraction and Scattering Methods for Related Cellulose Structure and its Impact on this compound Formation

X-ray diffraction (XRD) and scattering techniques are powerful analytical methods for investigating the crystalline structure of materials like cellulose. mdpi.com The highly ordered, crystalline regions of cellulose produce a characteristic diffraction pattern when exposed to X-rays, while the less ordered, amorphous regions produce a diffuse scatter. mdpi.com The crystallinity of cellulose is a critical factor influencing its susceptibility to enzymatic hydrolysis, which is the process that generates cellotetraose. mdpi.com

The structure of the cellulose substrate significantly impacts the rate and products of its enzymatic degradation. researchgate.net Cellulose exists in different crystalline forms, or allomorphs, primarily cellulose I and cellulose II. The conversion of the highly crystalline cellulose I to the less crystalline cellulose II can enhance enzymatic hydrolysis rates. mdpi.com XRD is used to monitor these structural changes and to determine the crystallinity index (CI) of cellulose samples before, during, and after enzymatic treatment. mdpi.com

X-ray and electron diffraction studies have been instrumental in demonstrating the structural similarity between cellotetraose and cellulose II. acs.org The crystal structure of β-D-cellotetraose has been solved and shown to have a packing arrangement closely related to that of cellulose II, providing a model for understanding the structure of the parent polymer. acs.orgnih.gov Small- and wide-angle X-ray scattering (SAXS and WAXS) are used to analyze changes in cellulose microfibril structure during degradation by enzymes or fungi. asm.orgnih.gov These studies reveal mechanisms such as the thinning of cellulose fibers or the "amorphogenesis" (loss of crystallinity) of crystalline regions, both of which are processes that liberate soluble oligosaccharides, including cellotetraose. researchgate.netasm.orgnih.gov

Table 4: Summary of X-ray Methodologies for Cellulose and Cellotetraose Analysis

| Method | Information Obtained | Relevance to Cellotetraose Formation |

| Wide-Angle X-ray Scattering (WAXS) / X-ray Diffraction (XRD) | Crystalline structure, allomorph identification (Cellulose I, II), Crystallinity Index (CI). researchgate.net | The crystallinity and allomorph of cellulose directly affect the efficiency of enzymatic hydrolysis and thus the yield of cellotetraose. mdpi.com The crystal structure of cellotetraose itself is determined by XRD. acs.orgnih.gov |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure, size and packing of cellulose microfibrils, specific surface area. researchgate.net | Reveals mechanisms of enzymatic attack on cellulose fibers that lead to the release of cellotetraose. asm.orgnih.gov |

| Rietveld Refinement | Refinement of crystal structure models from powder diffraction data. acs.org | Used to refine the crystal structure of cellotetraose and test packing models (parallel vs. antiparallel chains). acs.org |

| Synchrotron Radiation | High-intensity X-rays for analyzing very small or weakly diffracting crystals. beilstein-journals.org | Enabled the successful determination of the crystal structure of cellotetraose from microcrystals that were too small for conventional X-ray sources. beilstein-journals.org |

Biotechnological Applications and Future Research Directions Centered on Cellotetraosan

Cellotetraosan as a Defined Model Substrate in Enzymatic Activity and Specificity Studies

Cellotetraose (B13520) is extensively utilized as a defined model substrate to investigate the activity and specificity of cellulolytic enzymes, particularly endoglucanases and cellobiohydrolases. chemsynlab.comontosight.ai Its defined structure, in contrast to insoluble and complex cellulosic substrates, allows for precise kinetic measurements and a clearer understanding of enzyme-substrate interactions. researchgate.net

Research has shown that different cellulases exhibit distinct activities towards cellotetraose. For instance, the endoglucanase Cel5A from Thermotoga maritima has been crystallized in complex with cellotetraose, providing insights into its binding and catalytic mechanism. Similarly, an endoglucanase from Fusarium oxysporum demonstrated a stronger binding affinity for cellotetraose compared to cellobiose (B7769950), which was attributed to a greater number of hydrogen bonds formed between the enzyme and the substrate. researchgate.net

The hydrolysis of cellotetraose by various enzymes often yields a characteristic pattern of smaller oligosaccharides, such as cellotriose (B13521), cellobiose, and glucose, which can be analyzed to determine the enzyme's mode of action (endo- vs. exo-acting) and processivity. researchgate.netasm.org For example, a study on isozymes from the land crab Gecarcoidea natalis showed that they rapidly hydrolyzed cellotetraose into a mixture of cellotriose, cellobiose, and glucose, with the subsequent slow hydrolysis of cellotriose. researchgate.net In contrast, the glucohydrolase from the same organism showed a preference for longer substrates like cellotetraose over cellobiose. biologists.com

Molecular docking studies have further solidified the role of cellotetraose as a key substrate for understanding enzyme function. These computational methods predict the binding affinity and orientation of cellotetraose within the active site of cellulases, helping to identify critical amino acid residues involved in substrate binding and catalysis. researchgate.netresearchgate.net Such studies have revealed that cellulase (B1617823) from Acinetobacter sp. has a greater binding affinity for cellotetraose than for cellobiose or cellotriose, suggesting its potential for higher ethanol (B145695) yields in biofuel production. researchgate.netnih.gov

Table 1: Examples of Enzymes Studied Using Cellotetraose as a Substrate

| Enzyme | Source Organism | Enzyme Class | Key Finding |

|---|---|---|---|

| Cel5A | Thermotoga maritima | Endoglucanase | Crystal structure with cellotetraose revealed detailed binding interactions. |

| Endoglucanase | Fusarium oxysporum | Endoglucanase | Showed stronger binding affinity for cellotetraose over cellobiose. researchgate.net |

| Glucohydrolase | Gecarcoidea natalis | Exoglucanase | Demonstrated a higher affinity for cellotetraose and cellotriose than for cellobiose. biologists.com |

| TcCel5A | Thermus caldophilus GK24 | Endocellulase | Exhibited the highest activity against cellotetraose compared to other cellooligosaccharides. mdpi.com |

Role of this compound in Engineered Lignocellulosic Bioconversion Systems

In the context of engineered lignocellulosic bioconversion systems, such as consolidated bioprocessing (CBP), cellotetraose plays a significant role as a key intermediate and potential signaling molecule. nih.gov CBP aims to combine enzyme production, cellulose (B213188) hydrolysis, and fermentation into a single step, and understanding the dynamics of soluble oligosaccharides like cellotetraose is crucial for optimizing these processes. nih.gov

Furthermore, cellotetraose and other cellooligosaccharides can act as inducers for the expression of cellulase genes in some microorganisms. ebi.ac.uk In the basidiomycete Phanerochaete chrysosporium, cellotetraose was found to be a potent inducer of the cel7C gene, which encodes a cellobiohydrolase. ebi.ac.uk This suggests that the presence of cellotetraose can signal the availability of cellulose and trigger the production of the necessary enzymes for its degradation.

The transport of cellotetraose and other oligosaccharides across the cell membrane is another critical aspect of engineered bioconversion systems. oup.com Some thermophilic bacteria, which are of interest for industrial biotechnology due to their high operating temperatures, possess specific ATP-binding cassette (ABC) transporters for the uptake of cellooligosaccharides. oup.com Understanding and engineering these transport systems could enhance the efficiency of sugar utilization by fermenting microorganisms.

Development of this compound-Based Analytical Standards and Molecular Probes

The well-defined chemical structure of cellotetraose makes it an excellent starting point for the synthesis of analytical standards and molecular probes to study cellulose degradation. neogen.com High-purity cellotetraose is commercially available and serves as a standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the quantification of oligosaccharides produced during enzymatic hydrolysis. shodex.com

To further investigate the mechanism of cellulases, researchers have developed modified cellotetraose derivatives. nih.gov For example, cellotetraose analogues containing a cyclohexene (B86901) ring have been synthesized to act as transition state mimics for cellulase-catalyzed hydrolysis. ebi.ac.uknih.gov These molecular probes can help to elucidate the conformational changes that occur in the substrate during the enzymatic reaction. ebi.ac.uk

In addition to transition state analogues, enzyme-tolerant sulfur derivatives of cellotetraose have been created to mimic the stable conformations of cellulose. nih.gov These compounds can be used in binding assays to study enzyme-substrate interactions without the complication of hydrolysis. nih.gov

The synthesis of ionic halogen derivatives of cellotetraose, such as N-β-cellotetraosyltrimethylammonium iodide, has been pursued to facilitate X-ray crystallographic analysis of cellodextrins. rsc.org The incorporation of a heavy atom aids in solving the phase problem in X-ray diffraction, providing more detailed structural information.

Emerging Research Areas and Unexplored Facets of this compound Science

While much is known about the role of cellotetraose as a substrate and intermediate in cellulose degradation, several emerging research areas promise to uncover new facets of its biological significance and biotechnological potential.

One area of growing interest is the potential prebiotic activity of cellotetraose and other cellooligosaccharides. chemsynlab.com Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon. Further research is needed to fully understand the effects of cellotetraose on the gut microbiome and its potential applications in human and animal health.

The development of more sophisticated molecular probes based on cellotetraose is another active area of research. This includes the synthesis of fluorescently labeled or isotopically enriched cellotetraose derivatives for use in advanced imaging and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.org These tools could provide unprecedented insights into the real-time dynamics of enzyme-substrate interactions and cellulose degradation in complex environments.

The role of cellotetraose in the synergistic action of different types of cellulases, including the recently discovered lytic polysaccharide monooxygenases (LPMOs), is not yet fully understood. diva-portal.org Investigating how cellotetraose and other soluble oligosaccharides influence the interplay between hydrolytic and oxidative enzymes could lead to the development of more efficient enzyme cocktails for biomass conversion.

Finally, the chemical synthesis of well-defined cellulose polymers with a specific degree of polymerization, using cellotetraose derivatives as building blocks, represents a challenging but potentially rewarding frontier. nih.govfao.org Such synthetic celluloses could serve as ideal model substrates for fundamental studies of cellulose structure and enzymatic deconstruction.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cellotetraose |

| D-glucose |

| Cellobiose |

| Cellotriose |

| N-β-cellotetraosyltrimethylammonium iodide |

| Cellulose |

| Lignin (B12514952) |

| Hemicellulose |

| Ethanol |

| Maltose |

| Laminaribiose |

| Cellopentaose |

| Cellohexaose |

| Acetic anhydride |

| Perchloric acid |

| Chloroform |

| Ether |

| Bromine |

| Glacial acetic acid |

| Red phosphorus |

| Trimethylamine |

| Ethyl acetate (B1210297) |

| Sodium hydrogen carbonate |

| Calcium chloride |

| Sodium sulfate |

| Pivaloyl |

| Allyl |

| Benzyl |

| Selenium dioxide |

| Sodium methoxide |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| Methanol |

| Dichloromethane |

| Carboxymethylcellulose |

| Xylan |

| Lichenan |

| Avicel |

| Starch |

| Chitin |

| Galactomannan |

| Coniferyl alcohol |

| Sinapyl alcohol |

| p-coumaryl alcohol |

| p-coumaric acid |

| Ferulic acid |

| Xylose |

| Arabinose |

| Mannose |

| Galactose |

| 4-O-methyl-glucuronic acid |

| D-galacturonic acid |

| D-glucuronic acid |

| Ethylene |

| Propylene |

| Benzene |

| Toluene |

Q & A

Q. What experimental protocols are recommended for synthesizing cellotetraosan with high purity, and how can reproducibility be ensured?

- Methodological Answer : Use controlled enzymatic hydrolysis of cellulose with endoglucanases under buffered conditions (e.g., pH 5.0, 50°C) to yield this compound. Monitor reaction progress via HPLC with refractive index detection. Purify using size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa). Reproducibility requires strict documentation of:

- Enzyme-to-substrate ratios (e.g., 1:10 w/w).

- Reaction termination methods (e.g., heat inactivation at 90°C for 10 min).

- Column calibration standards for SEC .

- Validation : Confirm purity via MALDI-TOF MS and compare oligosaccharide profiles to published datasets .

Q. How should researchers design a baseline characterization workflow for this compound?

- Methodological Answer : A minimal characterization workflow includes:

| Technique | Purpose | Key Parameters |

|---|---|---|

| FT-IR | Functional groups | Compare peaks to cellulose reference (e.g., O–H stretch at 3300 cm⁻¹) |

| NMR | Anomeric configuration | ¹³C NMR for β-(1→4) linkage confirmation (δ 102-105 ppm) |

| HPAEC-PAD | DP determination | Calibrate with cello-oligosaccharide standards (DP2–DP6) . |

- Data Interpretation : Cross-reference results with databases like CAZy (www.cazy.org ) for glycoside hydrolase family specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., immunomodulatory vs. inert effects)?

- Methodological Answer : Address discrepancies through:

- Source Control : Verify oligosaccharide purity (≥95% via SEC) and endotoxin levels (LAL assay <0.05 EU/mg).

- Model Systems : Compare in vitro (e.g., RAW264.7 macrophages) and in vivo (murine colitis models) results, noting dose-dependent responses.

- Metadata Analysis : Review solvent systems (e.g., aqueous vs. DMSO solutions) and their impact on aggregation .

- Statistical Validation : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. How can advanced structural analysis (e.g., X-ray crystallography vs. MD simulations) clarify this compound’s interaction with cellulose-binding modules (CBMs)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize this compound with a CBM (e.g., Family 3 CBM from Clostridium thermocellum) in 20% PEG 3350, 0.2 M ammonium sulfate. Resolve hydrogen-bonding networks at 1.8 Å resolution .

- Molecular Dynamics (MD) : Simulate binding free energy (MM-PBSA) over 100 ns trajectories using GROMACS. Compare with mutagenesis data (e.g., Trp → Ala mutations disrupting stacking interactions) .

- Data Integration : Use PyMOL to overlay crystallographic and MD-derived binding poses, highlighting conserved residues .

Q. What criteria define rigorous experimental controls for this compound’s role in cellulose degradation kinetics?

- Methodological Answer : Include:

- Negative Controls : Heat-inactivated enzymes or substrate-only reactions.

- Positive Controls : Commercially sourced this compound (e.g., Megazyme) for activity benchmarking.

- Time-Course Analysis : Sample at 0, 15, 30, 60, 120 min to capture linear vs. non-linear degradation phases.

- Error Mitigation : Triplicate runs with standard deviations <5% .

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.